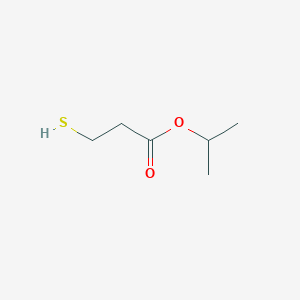

3-Mercaptopropionic Acid Isopropyl Ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5(2)8-6(7)3-4-9/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVDFJPXADVZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616403 | |

| Record name | Propan-2-yl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-64-4 | |

| Record name | 1-Methylethyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercaptopropionic Acid Isopropyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Mercaptopropionic Acid Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropionic Acid Isopropyl Ester, also known as isopropyl 3-sulfanylpropanoate, is a bifunctional organic molecule featuring both a thiol (-SH) group and an ester functional group. This unique structural combination imparts a versatile reactivity profile, making it a valuable intermediate and building block in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, potential applications, and safety considerations, designed to support professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to almost colorless liquid under standard conditions.[1] It is characterized by a distinct odor, typical of mercaptans. The presence of both a polar ester group and a reactive thiol group influences its physical and chemical behavior. It is noted to be sensitive to air and moisture, suggesting that handling and storage under an inert atmosphere are advisable to maintain its purity and integrity.

A summary of its key physical and chemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂S | [1] |

| Molecular Weight | 148.22 g/mol | [1] |

| CAS Number | 7383-64-4 | |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Flash Point | 70 °C | |

| Specific Gravity (20/20) | 1.02 | |

| Refractive Index | 1.45 | |

| Purity (by GC) | >98.0% | |

| Storage Conditions | Room temperature, recommended in a cool, dark place (<15°C) under an inert gas | |

| Sensitivity | Air and moisture sensitive |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound: Fischer-Speier esterification of 3-mercaptopropionic acid and the addition of hydrogen sulfide to isopropyl acrylate.

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction of 3-mercaptopropionic acid with isopropanol.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed.[3]

Reaction Scheme:

HS-CH₂CH₂-COOH + (CH₃)₂CHOH ⇌ HS-CH₂CH₂-COO-CH(CH₃)₂ + H₂O (3-Mercaptopropionic Acid + Isopropanol ⇌ this compound + Water)

Experimental Protocol (General Procedure):

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-mercaptopropionic acid, an excess of isopropanol (which can also serve as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[2][3]

-

Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.[3]

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by vacuum distillation to obtain the final product.

Caption: Fischer-Speier Esterification Workflow.

Addition of Hydrogen Sulfide to Isopropyl Acrylate

An alternative synthetic route involves the direct addition of hydrogen sulfide (H₂S) to the carbon-carbon double bond of isopropyl acrylate.[4] This reaction is typically catalyzed by a base.

Reaction Scheme:

CH₂=CH-COO-CH(CH₃)₂ + H₂S → HS-CH₂CH₂-COO-CH(CH₃)₂ (Isopropyl Acrylate + Hydrogen Sulfide → this compound)

Experimental Protocol (General Procedure):

-

In a suitable pressure reactor, dissolve isopropyl acrylate in an appropriate solvent.

-

Introduce a basic catalyst. A patent describes the use of solid-supported guanidine functional groups as effective catalysts for this transformation.[4]

-

Introduce hydrogen sulfide gas into the reactor.

-

The reaction is typically carried out under pressure and may require heating to proceed at a reasonable rate.

-

Monitor the reaction for the consumption of the starting material.

-

After the reaction is complete, vent the excess hydrogen sulfide safely.

-

Work up the reaction mixture, which may involve catalyst filtration and removal of the solvent.

-

Purify the resulting ester, typically by vacuum distillation.

Caption: Synthesis via H₂S Addition to Isopropyl Acrylate.

Reactivity

The chemical reactivity of this compound is governed by its two functional groups: the thiol and the ester.

Reactions of the Thiol Group

The thiol group is a versatile functional handle that can undergo a variety of transformations:

-

Oxidation: Thiols can be oxidized to form disulfides. This reaction can occur in the presence of mild oxidizing agents, including air, especially in the presence of base. Further oxidation can lead to sulfonic acids.

-

Alkylation: The thiol is nucleophilic and can be readily alkylated by reaction with alkyl halides or other electrophiles in the presence of a base to form thioethers.

-

Thiol-Ene "Click" Reaction: The thiol group can participate in radical or base-catalyzed addition reactions across carbon-carbon double bonds (alkenes) in a process known as the thiol-ene reaction. This is a highly efficient and widely used "click" chemistry reaction.

-

Michael Addition: As a soft nucleophile, the thiolate anion (formed by deprotonation of the thiol) can undergo Michael addition to α,β-unsaturated carbonyl compounds.

Reactions of the Ester Group

The isopropyl ester group can undergo reactions typical of carboxylic acid esters:

-

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 3-mercaptopropionic acid, and isopropanol. This reaction can be catalyzed by either acid or base. Basic hydrolysis (saponification) is irreversible.

-

Transesterification: In the presence of another alcohol and an acid or base catalyst, the isopropyl group can be exchanged for a different alkyl group.

-

Aminolysis/Amidation: Esters can react with amines to form amides, although this reaction is generally slower than hydrolysis and often requires heating.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-mercapto-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that the thiol group may also react with such strong reducing agents.

Potential Applications

While specific applications for this compound are not extensively documented in publicly available literature, its chemical structure suggests its utility in several areas, analogous to other mercaptopropionate esters:

-

Polymer Chemistry: Mercaptans are widely used as chain transfer agents in free-radical polymerizations to control the molecular weight of the resulting polymers. The isopropyl ester could potentially be used in this capacity.

-

Organic Synthesis: As a bifunctional molecule, it can serve as a versatile building block for the synthesis of more complex molecules containing both sulfur and an ester or carboxylic acid (after hydrolysis) functionality.

-

Crosslinking Agents: Esters of 3-mercaptopropionic acid with polyols are used as cross-linking agents in the polymer industry.[5]

-

Surface Modification: The thiol group has a strong affinity for the surfaces of noble metals like gold, allowing for the formation of self-assembled monolayers (SAMs).[5] The isopropyl ester derivative could be used to create functionalized surfaces.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

-SH (Thiol proton): A triplet in the region of 1.5-2.0 ppm, coupled to the adjacent methylene group. The chemical shift and multiplicity can be variable and may be broadened or exchangeable with D₂O.

-

-CH₂-SH (Methylene adjacent to thiol): A quartet (or more complex multiplet due to coupling with both the thiol proton and the other methylene group) around 2.6-2.8 ppm.

-

-CH₂-COO- (Methylene adjacent to carbonyl): A triplet around 2.7-2.9 ppm.

-

-CH(CH₃)₂ (Isopropyl methine proton): A septet around 4.9-5.1 ppm.

-

-CH(CH₃)₂ (Isopropyl methyl protons): A doublet around 1.2-1.3 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy (Predicted)

-

C=O (Ester carbonyl): A peak in the range of 170-175 ppm.

-

-CH(CH₃)₂ (Isopropyl methine carbon): A peak around 68-70 ppm.

-

-CH₂-COO- (Methylene carbon adjacent to carbonyl): A peak around 35-40 ppm.

-

-CH₂-SH (Methylene carbon adjacent to thiol): A peak around 20-25 ppm.

-

-CH(CH₃)₂ (Isopropyl methyl carbons): A peak around 21-23 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

S-H stretch: A weak absorption band in the region of 2550-2600 cm⁻¹. The weakness of this band can sometimes make it difficult to identify.

-

C=O stretch (Ester): A strong, sharp absorption band in the range of 1730-1750 cm⁻¹.

-

C-O stretch (Ester): A strong absorption band in the range of 1100-1300 cm⁻¹.

-

C-H stretch (sp³): Absorption bands just below 3000 cm⁻¹.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Given its sensitivity to air and moisture, it is best stored under an inert atmosphere, such as nitrogen or argon. In case of fire, irritating sulfur dioxide gas may be formed.[6]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Conclusion

This compound is a versatile chemical compound with significant potential in various fields of chemical research and development. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory and in industrial applications. This guide provides a foundational understanding to aid researchers and professionals in harnessing the potential of this interesting molecule.

References

-

PubChem. (n.d.). 3-Mercaptopropionic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ACS Applied Polymer Materials. (n.d.). Ahead of Print. American Chemical Society. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023, December 27). 3-Mercaptopropionic acid. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). 3-Mercaptopropionic acid. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). EP0261274A1 - Process for the preparation of mercaptopropionacid.

-

ResearchGate. (2025, August 7). 3-Mercaptopropionic acid (3-MPA). Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters.

-

PrepChem.com. (n.d.). Synthesis of Isopropyl-alpha-mercapto-propionate. Retrieved January 26, 2026, from [Link]

-

Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID (3-MPA). Retrieved January 26, 2026, from [Link]

-

SciSpace. (n.d.). Kinetics of the fischer esterification of palm fatty acids with isopropanol and butyl-cellosolve. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Isooctyl 3-mercaptopropionate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK!. The Organic Chemistry Tutor. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 26, 2026, from [Link]

-

Simple Solvents. (2023, December 5). Which Industries And How To Use Isopropyl Alcohol. Retrieved January 26, 2026, from [Link]

-

Spectroscopy. (n.d.). Infrared Spectra. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S11: 1 H NMR spectra of A) 3-mercaptopropionic acid.... Retrieved January 26, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C6H12O2S). Retrieved January 26, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. youtube.com [youtube.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]

- 5. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 6. ISOPROPYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of 3-Mercaptopropionic Acid Isopropyl Ester

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for 3-Mercaptopropionic Acid Isopropyl Ester, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of established methods such as Fischer-Speier Esterification and the direct addition of hydrogen sulfide to isopropyl acrylate. Furthermore, it explores the modern and highly efficient thiol-ene "click" reaction as a promising alternative. Each method is critically evaluated, with detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. The guide is structured to provide not only theoretical understanding but also practical, actionable knowledge for laboratory and potential scale-up applications.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring both a thiol (-SH) and an ester (-COOR) group. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. The thiol group offers a site for nucleophilic reactions, Michael additions, and the formation of disulfide bonds, while the ester moiety can be hydrolyzed or transesterified. Its applications range from the synthesis of more complex active pharmaceutical ingredients (APIs) to its use in the development of polymers and coatings.

This guide will explore the three primary pathways for the synthesis of this important compound, providing the necessary detail for researchers to select and implement the most suitable method for their specific needs.

Synthesis Route I: Fischer-Speier Esterification of 3-Mercaptopropionic Acid

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2][3][4][5] This equilibrium-driven reaction necessitates strategies to favor the formation of the ester product.

Mechanistic Rationale and Causality

The reaction proceeds via a six-step, reversible mechanism.[5] The acid catalyst protonates the carbonyl oxygen of the 3-mercaptopropionic acid, enhancing the electrophilicity of the carbonyl carbon. The isopropanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst.

To drive the equilibrium towards the product, two primary strategies are employed:

-

Use of Excess Reactant: Typically, the more economical and easily removable reactant, in this case, isopropanol, is used in large excess.[1][3]

-

Removal of Water: The water formed as a byproduct can be removed from the reaction mixture as it is formed, often by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[2]

The choice of acid catalyst is critical. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions and discoloration of the final product.[6] p-Toluenesulfonic acid (p-TSA) is a common alternative, being a solid and less corrosive acid catalyst.[7]

Experimental Protocol

This protocol is based on established Fischer esterification procedures.[1][2][4][8]

dot

Caption: Workflow for Fischer-Speier Esterification.

Materials:

-

3-Mercaptopropionic acid

-

Isopropanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate (for extraction)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-mercaptopropionic acid (1 equivalent), isopropanol (5-10 equivalents), and p-TSA (0.05 equivalents).

-

Add toluene to the flask (approximately 1-2 times the volume of the 3-mercaptopropionic acid).

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess isopropanol.

-

Purify the crude product by vacuum distillation to obtain pure isopropyl 3-mercaptopropionate.

Quantitative Analysis

| Parameter | Value/Range | Reference/Comment |

| Yield | 80-95% | Dependent on efficient water removal.[2] |

| Purity | >98% | After vacuum distillation. |

| Reaction Time | 2-24 hours | Monitored by TLC or GC.[2][9] |

| Catalyst Loading | 1-5 mol% | [7] |

Synthesis Route II: Direct Addition of Hydrogen Sulfide to Isopropyl Acrylate

This route represents a more atom-economical approach, directly forming the target molecule by the addition of hydrogen sulfide (H₂S) to the double bond of isopropyl acrylate.[6][10] This reaction is typically catalyzed by a base.

Mechanistic Rationale and Causality

The base catalyst plays a crucial role in deprotonating H₂S to form the hydrosulfide anion (HS⁻), which is a potent nucleophile.[10][11] This nucleophile then attacks the β-carbon of the electron-deficient alkene in isopropyl acrylate (a Michael acceptor) in a conjugate addition reaction. The resulting enolate intermediate is then protonated by a proton source (such as another molecule of H₂S or the conjugate acid of the base) to yield the final product.

The choice of base is critical for the efficiency and selectivity of the reaction. Common catalysts include:

-

Anion-exchange resins: These solid-supported catalysts, often with tertiary amine or quaternary ammonium functional groups, are easily separated from the reaction mixture.[6]

-

Solid-supported guanidines: These have been shown to be highly effective and selective catalysts for this transformation.[6][12][13]

-

Inorganic bases: Magnesium oxide and other basic metal oxides can also be employed.[10]

A significant side reaction is the addition of the product thiol to another molecule of isopropyl acrylate, forming a thioether byproduct. This can be minimized by using an excess of hydrogen sulfide.

Experimental Protocol

This protocol is a generalized procedure based on patent literature for similar esters.[6]

dot

Caption: Workflow for H₂S Addition to Isopropyl Acrylate.

Materials:

-

Isopropyl acrylate

-

Hydrogen sulfide (H₂S)

-

Solid base catalyst (e.g., Amberlyst A-21 or a supported guanidine catalyst)

-

(Optional) Anhydrous solvent (e.g., decane)

Procedure:

-

A high-pressure reactor (autoclave) is charged with isopropyl acrylate, the solid base catalyst, and an optional solvent.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen sulfide to the desired pressure.

-

The reaction mixture is stirred at a controlled temperature until the consumption of isopropyl acrylate is complete (monitored by GC).

-

The reactor is cooled, and the excess hydrogen sulfide is carefully vented.

-

The reaction mixture is filtered to remove the solid catalyst.

-

The filtrate is concentrated under reduced pressure to remove any solvent.

-

The crude product is purified by vacuum distillation.

Quantitative Analysis

| Parameter | Value/Range | Reference/Comment |

| Yield | >90% | With high selectivity using appropriate catalysts.[6] |

| Purity | >99% | After vacuum distillation. |

| Reaction Time | 1-10 hours | Dependent on catalyst, temperature, and pressure. |

| H₂S Pressure | 15-35 bar | Higher pressure can improve selectivity.[6] |

Synthesis Route III: Thiol-Ene "Click" Reaction

The thiol-ene reaction is a powerful and versatile "click" chemistry transformation that involves the addition of a thiol to an alkene.[14][15][16] This reaction can be initiated by radicals (e.g., through photoinitiation) or catalyzed by bases (Michael-thiol addition). For the synthesis of isopropyl 3-mercaptopropionate, this would conceptually involve the reaction of 3-mercaptopropionic acid with propene. While not a conventional route for this specific small molecule, it represents a modern and potentially highly efficient approach.

Mechanistic Rationale and Causality

Radical-Initiated Thiol-Ene Reaction:

This mechanism proceeds via a free-radical chain reaction.[15][16]

-

Initiation: A radical initiator (e.g., AIBN with heat, or a photoinitiator with UV light) abstracts a hydrogen atom from the thiol of 3-mercaptopropionic acid to generate a thiyl radical.

-

Propagation: The thiyl radical adds to the double bond of propene in an anti-Markovnikov fashion to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of 3-mercaptopropionic acid, yielding the product and regenerating the thiyl radical to continue the chain.

This method is known for its high efficiency, tolerance of various functional groups, and mild reaction conditions.

Base-Catalyzed Thiol-Ene (Michael-Thiol Addition):

In this variant, a base deprotonates the thiol of 3-mercaptopropionic acid to form a thiolate anion. This nucleophile then undergoes a Michael addition to an activated alkene. However, propene itself is not sufficiently activated for this reaction. Therefore, the radical-initiated pathway is more plausible for this specific transformation.

Proposed Experimental Protocol (Radical-Initiated)

This is a proposed protocol based on the principles of thiol-ene reactions.[14][17]

dot

Caption: Proposed Workflow for Thiol-Ene Synthesis.

Materials:

-

3-Mercaptopropionic acid

-

Propene

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

-

Anhydrous, UV-transparent solvent (e.g., acetonitrile or THF), optional

Procedure:

-

In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve 3-mercaptopropionic acid (1 equivalent) and the photoinitiator (e.g., 1-2 mol% DMPA) in a minimal amount of anhydrous solvent (if not running neat).

-

Seal the vessel and cool it in a cold bath (e.g., -78 °C, dry ice/acetone).

-

Introduce a slight excess of propene gas into the vessel, allowing it to condense.

-

While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at a low temperature.

-

Monitor the reaction progress by GC or TLC.

-

Once the reaction is complete, carefully vent the excess propene.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

Anticipated Quantitative Analysis

| Parameter | Value/Range | Reference/Comment |

| Yield | Potentially >95% | Thiol-ene reactions are known for their high efficiency. |

| Purity | >98% | After purification. |

| Reaction Time | 0.5-5 hours | Photoinitiated reactions are typically fast. |

| Initiator Loading | 0.1-5 mol% |

Comparative Analysis of Synthesis Routes

| Feature | Fischer-Speier Esterification | Direct H₂S Addition | Thiol-Ene Reaction |

| Starting Materials | 3-Mercaptopropionic acid, Isopropanol | Isopropyl acrylate, H₂S | 3-Mercaptopropionic acid, Propene |

| Catalyst | Strong acid (H₂SO₄, p-TSA) | Base (e.g., ion-exchange resin) | Radical initiator (photo or thermal) |

| Byproducts | Water | Minimal (potential for thioether) | Minimal |

| Atom Economy | Moderate | High | High |

| Reaction Conditions | Reflux temperature | Elevated pressure, moderate temperature | Mild (UV light, low temperature) |

| Advantages | Well-established, uses common reagents | High atom economy, direct route | High efficiency, mild conditions, "click" reaction |

| Disadvantages | Equilibrium-limited, requires water removal | Use of toxic and flammable H₂S gas | Less established for this specific small molecule |

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and challenges. The Fischer-Speier esterification remains a reliable and well-understood method, particularly suitable for laboratory-scale synthesis where the starting materials are readily available. The direct addition of hydrogen sulfide to isopropyl acrylate offers a more atom-economical and direct pathway, which is likely favored in industrial settings despite the handling requirements of H₂S.

The thiol-ene reaction presents a modern, highly efficient, and elegant alternative. While its application for this specific molecule is not yet widespread, its characteristics as a "click" reaction—namely, high yields, mild conditions, and orthogonality to many functional groups—make it an exciting avenue for future process development and green chemistry initiatives. Further research into optimizing a thiol-ene protocol for this synthesis could lead to a superior method in terms of both efficiency and environmental impact.

This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the synthesis of this compound, enabling further innovation in the fields of drug discovery and materials science.

References

- Elf Atochem S.A. (1999). Process for the synthesis of 3-mercaptopropionic acid esters.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6514, 3-Mercaptopropionic acid. Retrieved January 26, 2026 from [Link].

-

Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4870. [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

LibreTexts Chemistry. (2023). Fischer Esterification. [Link]

- Lee, J. C., et al. (2013). Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it.

-

PrepChem. (n.d.). Synthesis of Isopropyl-alpha-mercapto-propionate. [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

- Chambroad Chemical Industry Research Institute Co Ltd. (2016). Method for preparing isopropyl mercaptan.

- Halliburton Energy Services Inc. (2020). Complete removal of solids during hydrogen sulfide scavenging operations using a scavenger and a michael acceptor.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Milenin, S. A., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(15), 3099. [Link]

-

Le Govic, A. M., et al. (2000). Addition of hydrogen sulfide to methyl acrylate over solid basic catalysts. Journal of Catalysis, 196(2), 294-304. [Link]

-

Le Govic, A. M., et al. (2000). Kinetic and FT-IR study for the mechanism of addition of hydrogen sulfide to methyl acrylate over solid basic catalysts. Applied Catalysis A: General, 206(2), 277-286. [Link]

-

Hong, S. M., et al. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. RSC advances, 11(54), 34263-34268. [Link]

-

Gualandi, C., et al. (2016). Synthetic Approaches to Combine the Versatility of the Thiol Chemistry with the Degradability of Aliphatic Polyesters. Journal of Macromolecular Science, Part A, 53(9), 559-571. [Link]

-

D'Arcy, B., & Scanlan, E. M. (2017). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 22(8), 1279. [Link]

-

Prieto-Castañeda, A., et al. (2022). Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses. Organic & Biomolecular Chemistry, 20(20), 4172-4177. [Link]

-

Atamankimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. [Link]

- Wang, X. (2021). Method for preparing 3-mercaptopropionic acid.

-

National Institutes of Health. (2012). Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. Molecules, 17(10), 12149–12162. [Link]

-

National Institutes of Health. (2012). Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies. Biotechnology Reports, 4, 122-127. [Link]

- Elf Atochem S.A. (1999). Process for the synthesis of 3-mercaptopropionic acid.

- Elf Atochem S.A. (1998). Process for synthesis of 3-mercaptoprapionic acid esters.

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]

- 7. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. Kinetic and FT-IR study for the mechanism of addition of hydrogen sulfide to methyl acrylate over solid basic catalysts / Journal of Molecular Catalysis A: Chemical, 2003 [sci-hub.ru]

- 12. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 13. CN1185431A - Process for synthesis of 3-mercaptoprapionic acid esters - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00507H [pubs.rsc.org]

3-Mercaptopropionic Acid Isopropyl Ester CAS number

An In-Depth Technical Guide to Isopropyl 3-Mercaptopropionate

This guide provides a comprehensive technical overview of Isopropyl 3-mercaptopropionate, also known as 3-Mercaptopropionic Acid Isopropyl Ester. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and key applications, with a focus on the scientific principles that underpin its utility.

Core Compound Identification

Isopropyl 3-mercaptopropionate is an organosulfur compound notable for its bifunctional nature, containing both an ester and a thiol (mercaptan) group. This structure makes it a versatile intermediate and building block in various fields of chemical synthesis.

-

IUPAC Name: propan-2-yl 3-sulfanylpropanoate[1]

-

Synonyms: this compound, Isopropyl 3-mercaptopropionate[1]

-

CAS Number: 7383-64-4 [1]

-

Molecular Formula: C₆H₁₂O₂S[1]

-

Molecular Weight: 148.22 g/mol [1]

Caption: Chemical Structure of Isopropyl 3-mercaptopropionate.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, application, and reactivity. Isopropyl 3-mercaptopropionate is a liquid at room temperature with a distinct odor characteristic of thiol-containing compounds.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity (GC) | >98.0% | |

| Density | 1.02 g/cm³ (at 20°C) | |

| Refractive Index | 1.45 (at 20°C) | |

| Flash Point | 70 °C | |

| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place. Store under inert gas as it is air and moisture sensitive. | [1] |

Synthesis and Mechanism

The primary route for synthesizing Isopropyl 3-mercaptopropionate is through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (3-Mercaptopropionic Acid) with an alcohol (Isopropyl Alcohol).

Causality in Experimental Design:

The choice of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄), is critical. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity is necessary to facilitate the nucleophilic attack by the weakly nucleophilic isopropyl alcohol. The reaction is reversible; therefore, to drive the equilibrium towards the product (the ester), it is common practice to either use an excess of the alcohol or to remove the water formed during the reaction, in accordance with Le Châtelier's principle.

Caption: Fischer Esterification for Isopropyl 3-mercaptopropionate Synthesis.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard esterification procedures for similar mercapto-esters.[2]

-

Vessel Preparation: To a reaction vessel equipped with a magnetic stirrer, reflux condenser, and a thermometer, add isopropyl alcohol (500 parts by weight).[2]

-

Reactant Addition: Add 3-mercaptopropionic acid (approx. 0.5 mole equivalent).

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1 part by weight) to the mixture.[2]

-

Reaction Conditions: Heat the mixture to reflux with continuous agitation under an inert nitrogen atmosphere. Maintain the reflux for approximately 4 hours to ensure the reaction proceeds to completion.[2]

-

Work-up and Purification:

Key Applications in Research and Drug Development

The dual functionality of Isopropyl 3-mercaptopropionate makes it a valuable molecule in several scientific domains.

Intermediate in Organic Synthesis

The thiol group provides a reactive site for nucleophilic substitution and addition reactions, while the ester group can be hydrolyzed or transesterified. This makes it a useful building block for creating more complex molecules, particularly in the synthesis of agrochemicals and pharmaceuticals.[3] The parent compound, 3-mercaptopropionic acid, is used as a sulfide ion equivalent in the preparation of diaryl sulfides; the ester form can be utilized in similar capacities, especially in non-aqueous systems where solubility is a concern.

Polymer Chemistry and Material Science

Thiol-containing compounds are widely used as chain transfer agents in polymerization reactions to control molecular weight.[4] Isopropyl 3-mercaptopropionate can serve this function. Furthermore, its parent acid is used to create self-assembled monolayers (SAMs) on gold surfaces, a technique crucial for developing biosensors and functionalized nanoparticles.[3] The ester derivative allows for the formation of similar monolayers with modified surface properties (i.e., increased hydrophobicity).

Potential in Drug Delivery Systems

While direct studies on Isopropyl 3-mercaptopropionate in drug delivery are emerging, the utility of isopropyl esters is well-documented. For instance, isopropyl palmitate is used as a chemical penetration enhancer in transdermal drug delivery systems.[5] It functions by increasing the fluidity of the adhesive matrix and competing for interactions with the drug, thereby enhancing its release.[5]

Hypothesized Mechanism of Action in Drug Delivery: It is plausible that Isopropyl 3-mercaptopropionate could be investigated for similar roles. Its moderate lipophilicity could enhance the solubility of certain active pharmaceutical ingredients (APIs) in formulation matrices and facilitate transport across biological membranes. The thiol group also presents a handle for conjugation, allowing the molecule to be tethered to APIs or carrier systems, potentially for targeted delivery or to create prodrugs that release the active thiol compound upon ester hydrolysis in vivo.

Analytical Characterization

Confirming the identity and purity of Isopropyl 3-mercaptopropionate is essential. Gas Chromatography is a primary method for this purpose.

Protocol: Purity Analysis by Gas Chromatography (GC)

This protocol is based on standard GC methods for volatile organic compounds.

-

Sample Preparation:

-

Prepare a stock solution of Isopropyl 3-mercaptopropionate in a suitable volatile solvent (e.g., acetonitrile or dichloromethane) at a concentration of ~1 mg/mL.

-

Create a series of dilutions for calibration if quantitative analysis is required.

-

-

Instrumentation and Conditions:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A non-polar or mid-polarity column, such as a DB-5 or HP-5MS (e.g., 30 m length x 0.25 mm ID, 0.25 µm film thickness), is suitable.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

-

Injection: 1 µL injection volume with a split ratio (e.g., 10:1) to prevent column overloading.[6]

-

Temperature Program:

-

Initial Oven Temperature: 100°C, hold for 1 minute.

-

Ramp: Increase at 4°C/min to 250°C.

-

Final Hold: Maintain at 250°C for 10 minutes.[6]

-

-

Detector (MS): Electron Impact (EI) ionization with a scan range of m/z 35-500.[6]

-

-

Data Analysis:

-

The purity is determined by the area percentage of the main peak corresponding to Isopropyl 3-mercaptopropionate.

-

For GC-MS, the identity is confirmed by matching the obtained mass spectrum with a reference spectrum, looking for the molecular ion peak and characteristic fragmentation patterns.

-

Caption: General Workflow for GC-MS Analysis.

Safety and Handling

Comprehensive safety data for Isopropyl 3-mercaptopropionate itself is limited, but the hazards can be inferred from its functional groups and the data available for its parent acid, 3-mercaptopropionic acid.

-

Parent Acid Hazards: 3-Mercaptopropionic acid is classified as toxic if swallowed, harmful if inhaled, and causes severe skin burns and eye damage.[7][8]

-

Ester Hazards: Isopropyl 3-mercaptopropionate is listed as causing skin and serious eye irritation.[1]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][9]

-

Ventilation: Handle this compound only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][9]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[1][8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere as it is sensitive to air and moisture.[9]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation occurs, seek medical attention.[1][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][9]

-

References

-

Wikipedia. 3-Mercaptopropionic acid. [Link]

- Google Patents.

-

Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. Journal of Chromatography B, 992, 60-66. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 3-Mercaptopropionic acid. [Link]

-

ResearchGate. Determination of 3-Mercaptopropionic Acid by HPLC: A Sensitive Method for Environmental Applications. [Link]

-

PrepChem.com. Synthesis of Isopropyl-alpha-mercapto-propionate. [Link]

-

Ataman Kimya. 3-MERCAPTOPROPIONIC ACID (3-MPA). [Link]

-

Liu, Y., et al. (2019). Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study. AAPS PharmSciTech, 20(4), 159. [Link]

- Google Patents.

-

OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. [Link]

-

Simple Solvents. Which Industries And How To Use Isopropyl Alcohol. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

-

MDPI. Marine Natural Products: A Hidden Wealth and a New Epoch for Drug Development. [Link]

-

Ataman Kimya. 3-MERCAPTOPROPIONIC ACID. [Link]

-

The Good Scents Company. 3-mercaptopropionic acid, 107-96-0. [Link]

-

Wikipedia. Isopropyl mercaptan. [Link]

-

precisionFDA. 3-MERCAPTOPROPIONIC ACID. [Link]

-

PubMed. TRPV3 in Drug Development. [Link]

-

PubMed. Ethyl 3-mercaptopropionate, a safe food flavoring, competitively inhibits polyphenol oxidase and prevents browning in fresh-cut produce. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. 3-mercaptopropionic acid, 107-96-0 [thegoodscentscompany.com]

- 5. Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. chemos.de [chemos.de]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. fishersci.com [fishersci.com]

3-Mercaptopropionic Acid Isopropyl Ester mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 3-Mercaptopropionic Acid Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of the well-characterized biochemical tool, 3-Mercaptopropionic Acid (3-MPA). While the ester form enhances physicochemical properties potentially advantageous for systemic delivery, its biological activity is predicated on its hydrolysis to the parent 3-MPA. This guide delineates the dual primary mechanisms of action of the active 3-MPA molecule: the potent competitive inhibition of the GABA-synthesizing enzyme, glutamate decarboxylase (GAD), and the intricate, reversible inhibition of mitochondrial fatty acid β-oxidation. We will explore the causality behind these mechanisms, provide field-proven experimental protocols for their validation, and present the underlying biochemical pathways in a structured, data-driven format.

Part 1: The Prodrug Principle - Metabolic Activation of the Isopropyl Ester

From a drug development perspective, this compound is best understood as a prodrug of 3-Mercaptopropionic Acid. The esterification of the carboxylate group significantly increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and potentially the blood-brain barrier. However, the ester itself is not the pharmacologically active species. The core mechanisms of action are initiated following in vivo hydrolysis by ubiquitous intracellular and plasma esterase enzymes, which cleave the ester bond to release the active parent compound, 3-MPA.

This metabolic conversion is a critical first step for the compound's activity. All subsequent mechanistic discussions, therefore, refer to the actions of the parent 3-Mercaptopropionic Acid.

Caption: Metabolic activation pathway of the isopropyl ester prodrug.

Part 2: Primary Mechanism I - Inhibition of GABA Synthesis via Glutamate Decarboxylase (GAD)

The most extensively documented mechanism of action for 3-MPA is its role as a potent convulsant, which stems directly from its interference with the synthesis of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1]

The GABAergic System: GABA is synthesized from glutamate in a single enzymatic step catalyzed by glutamate decarboxylase (GAD). GABAergic neurons exert a tonic inhibitory control across the brain, maintaining the balance between neuronal excitation and inhibition. A reduction in GABAergic tone leads to hyperexcitability and, in extreme cases, seizures.

Causality of Inhibition: 3-MPA is a structural analog of glutamate. This structural similarity allows it to act as a competitive inhibitor at the active site of GAD.[2][3] By occupying the enzyme's active site, 3-MPA prevents the binding and subsequent decarboxylation of the natural substrate, glutamate. This leads to a rapid and significant decrease in the synaptic concentration of GABA.[1] The consequence is a disinhibition of neural circuits, resulting in uncontrolled neuronal firing that manifests as convulsions.[1][2]

Caption: Inhibition of GABA synthesis by 3-Mercaptopropionic Acid.

Part 3: Primary Mechanism II - Inhibition of Mitochondrial Fatty Acid β-Oxidation

Beyond its neurotoxic effects, 3-MPA is a potent, specific, and reversible inhibitor of mitochondrial fatty acid β-oxidation, the primary pathway for cellular energy production from lipids.[2][4] This mechanism does not involve irreversible enzyme inactivation.[1]

Metabolic Activation within Mitochondria: Crucially, 3-MPA itself is not the direct enzymatic inhibitor. It must first be transported into the mitochondrial matrix and metabolically activated in an energy-dependent process.[1][4]

-

Formation of CoA Thioester: The initial step is the conversion of 3-MPA to its Coenzyme A (CoA) derivative, 3-mercaptopropionyl-CoA , a reaction catalyzed by medium-chain acyl-CoA synthetase.[5]

-

Formation of S-Acyl Derivatives: 3-mercaptopropionyl-CoA can then act as a substrate for 3-ketoacyl-CoA thiolase, substituting for a normal CoASH molecule. This results in the formation of longer-chain S-acyl-3-mercaptopropionyl-CoA thioesters.[5]

Causality of Inhibition: The inhibitory effects are mediated by these metabolically generated derivatives:

-

3-mercaptopropionyl-CoA acts as a direct, reversible inhibitor of acyl-CoA dehydrogenase , the first enzyme in the β-oxidation spiral.[1][4]

-

The longer-chain S-acyl-3-mercaptopropionyl-CoA derivatives also reversibly inhibit acyl-CoA dehydrogenase and other enzymes in the pathway.[1][4]

By inhibiting these key enzymes, the metabolites of 3-MPA effectively halt the breakdown of fatty acids, preventing the production of acetyl-CoA for the Krebs cycle and subsequent ATP generation. This inhibition is specific to fatty acid metabolism, as respiration driven by substrates like pyruvate remains unaffected.[4]

Caption: Metabolic activation and inhibition of β-oxidation by 3-MPA.

Part 4: Physicochemical and Data Summary

The dual mechanisms of 3-MPA highlight its utility as a specific tool for probing distinct biological pathways.

| Parameter | 3-Mercaptopropionic Acid | This compound |

| Molecular Formula | C₃H₆O₂S | C₆H₁₂O₂S |

| Molar Mass | 106.14 g/mol | 148.22 g/mol |

| Primary Role | Active Moiety | Prodrug |

| Key Functional Groups | Thiol (-SH), Carboxylic Acid (-COOH) | Thiol (-SH), Ester (-COOCH(CH₃)₂) |

| Mechanism | Molecular Target | Consequence | Nature of Inhibition |

| Neurotoxicity | Glutamate Decarboxylase (GAD) | Decreased GABA synthesis, neuronal hyperexcitability, convulsions. | Competitive |

| Metabolic Toxicity | Acyl-CoA Dehydrogenase & other β-oxidation enzymes | Blockade of fatty acid oxidation, depletion of energy from lipids. | Reversible (via metabolites) |

Part 5: Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, protocols must be self-validating. The following experimental designs provide a framework for investigating the mechanisms of 3-MPA and its ester derivative.

Protocol 1: In Vitro GAD Inhibition Assay

Objective: To quantify the inhibitory effect of 3-MPA on GAD activity.

Methodology:

-

Enzyme Preparation: Obtain a source of GAD, either as a purified recombinant enzyme or from a brain tissue homogenate (e.g., rodent whole brain or cerebellum).

-

Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2, with 0.2 mM pyridoxal 5'-phosphate as a cofactor).

-

Inhibitor Preparation: Prepare stock solutions of 3-MPA (and the isopropyl ester as a control) in the reaction buffer. Create a dilution series to determine IC₅₀.

-

Assay Procedure: a. In a microplate, combine the GAD enzyme preparation with varying concentrations of the inhibitor or vehicle control. Pre-incubate for 10-15 minutes at 37°C. b. Initiate the reaction by adding the substrate, L-Glutamic acid (e.g., final concentration of 10 mM). c. Incubate for a fixed time (e.g., 30-60 minutes) at 37°C. d. Terminate the reaction (e.g., by heat inactivation or addition of acid).

-

Quantification of GABA: Measure the amount of GABA produced using a validated method, such as HPLC with pre-column derivatization or a commercially available GABA ELISA kit.

-

Data Analysis: Plot the percentage of GAD activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. The isopropyl ester should show minimal to no activity in this cell-free system, validating its prodrug nature.

Protocol 2: Mitochondrial Respiration Assay

Objective: To demonstrate the specific inhibition of fatty acid-dependent respiration by 3-MPA.

Methodology:

-

Mitochondria Isolation: Isolate fresh, coupled mitochondria from a suitable tissue source, such as rat heart or liver, using differential centrifugation.

-

Respirometry Setup: Use a high-resolution respirometer or a Clark-type oxygen electrode in a sealed, temperature-controlled chamber (e.g., 30°C).

-

Respiration Buffer: Use a standard mitochondrial respiration buffer (e.g., MiR05).

-

Assay Procedure: a. Add isolated mitochondria to the chamber. b. State 2 Respiration: Add a fatty acid substrate (e.g., 5 mM Palmitoyl-L-carnitine plus 2 mM Malate). Record the basal oxygen consumption rate. c. State 3 Respiration: Stimulate maximal respiration by adding a saturating amount of ADP (e.g., 2.5 mM). d. Inhibition: Once a stable State 3 rate is established, inject a known concentration of 3-MPA (e.g., 100 µM) and record the subsequent inhibition of oxygen consumption.[2] e. Control Experiment: Repeat the entire procedure using a non-fatty acid substrate, such as Pyruvate (5 mM) plus Malate (2 mM). 3-MPA should show little to no inhibitory effect on pyruvate-driven respiration, confirming its specificity.[4]

-

Data Analysis: Calculate the oxygen consumption rates (pmol O₂/s/mg mitochondrial protein) for each substrate before and after the addition of the inhibitor. Compare the percentage inhibition between fatty acid and pyruvate substrates.

Caption: High-level workflow for key experimental protocols.

References

-

Sabbagh, E., Cuebas, D., & Schulz, H. (1985). 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria. Journal of Biological Chemistry, 260(12), 7337-7342. [Link]

-

Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID (3-MPA). Ataman Kimya. [Link]

-

Cuebas, D., & Schulz, H. (1985). Mitochondrial metabolism of 3-mercaptopropionic acid. Chemical synthesis of 3-mercaptopropionyl coenzyme A and some of its S-acyl derivatives. Journal of Biological Chemistry, 260(12), 7343-7348. [Link]

-

Wikipedia. (n.d.). 3-Mercaptopropionic acid. Wikipedia. [Link]

-

el-Aleem, S. A., & Schulz, H. (1987). Evaluation of inhibitors of fatty acid oxidation in rat myocytes. Biochemical Pharmacology, 36(24), 4307-4312. [Link]

-

Schulz, H. (1987). Inhibitors of fatty acid oxidation. Life Sciences, 40(15), 1443-1449. [Link]

-

Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Ataman Kimya. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of inhibitors of fatty acid oxidation in rat myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial metabolism of 3-mercaptopropionic acid. Chemical synthesis of 3-mercaptopropionyl coenzyme A and some of its S-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Mercaptopropionic Acid Isopropyl Ester: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 3-mercaptopropionic acid isopropyl ester (CAS 7383-64-4). As a significant compound in various chemical syntheses, a thorough understanding of its spectral properties is crucial for researchers, scientists, and professionals in drug development and materials science. This document presents a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous compounds, offering field-proven insights into its structural elucidation.

Introduction

This compound is a bifunctional molecule containing both a thiol (-SH) and an ester group. This unique combination makes it a valuable building block in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and other specialty chemicals. Accurate and reliable characterization of this compound is paramount for ensuring purity, monitoring reactions, and confirming structural integrity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide offers a detailed exploration of the expected spectroscopic data for isopropyl 3-mercaptopropionate, providing a foundational reference for its identification and analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 2: Predicted ¹H-¹H coupling in isopropyl 3-mercaptopropionate.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~171-173 | The carbonyl carbon of the ester group appears at a characteristic downfield position. |

| -CH(CH₃)₂ | ~68-70 | The methine carbon of the isopropyl group is attached to the electronegative oxygen, shifting it downfield. |

| -CH₂-C=O | ~35-37 | The carbon alpha to the carbonyl group is moderately deshielded. |

| -CH₂-S- | ~25-27 | The carbon attached to the sulfur atom is slightly downfield compared to a standard alkane. |

| -CH(CH₃)₂ | ~21-23 | The equivalent methyl carbons of the isopropyl group appear in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1735-1750 | Strong |

| C-O (Ester) | Stretch | ~1100-1300 | Strong |

| S-H (Thiol) | Stretch | ~2550-2600 | Weak |

| C-H (sp³) | Stretch | ~2850-3000 | Medium-Strong |

| C-H (sp³) | Bend | ~1370-1470 | Medium |

The presence of a strong absorption band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The weaker S-H stretch around 2570 cm⁻¹ confirms the presence of the thiol functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

For this compound (C₆H₁₂O₂S), the expected molecular weight is approximately 148.22 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 148 would correspond to the intact molecule.

-

Loss of the Isopropyl Group: Fragmentation of the ester can lead to the loss of the isopropyl group (-CH(CH₃)₂), resulting in a fragment at m/z = 105.

-

Loss of the Isopropoxy Group: Cleavage of the C-O bond can result in the loss of the isopropoxy radical (-OCH(CH₃)₂), leading to an acylium ion at m/z = 87.

-

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen, could lead to a fragment at m/z = 106.

-

Thiol Fragmentation: Cleavage of the C-S bond can lead to various sulfur-containing fragments.

Figure 3: Predicted major fragmentation pathways for isopropyl 3-mercaptopropionate.

Experimental Protocols

Synthesis of this compound

A standard and reliable method for the synthesis of this compound is through Fischer esterification.

Materials:

-

3-Mercaptopropionic acid

-

Isopropanol (2-propanol)

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-mercaptopropionic acid (1.0 eq), isopropanol (3.0 eq), and toluene (as a solvent to facilitate azeotropic removal of water).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Spectroscopic Analysis

-

NMR: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).

-

IR: A small amount of the neat liquid can be analyzed using an FT-IR spectrometer with ATR (Attenuated Total Reflectance) accessory.

-

MS: The sample can be analyzed by a mass spectrometer using techniques such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound. The expected NMR, IR, and MS data, along with their interpretations, offer a valuable resource for the unambiguous identification and characterization of this important chemical intermediate. The provided synthesis protocol outlines a standard laboratory procedure for its preparation. While this guide is based on strong theoretical predictions and comparative data, it is always recommended to confirm these findings with experimental data for the specific sample being analyzed.

References

-

NIST Chemistry WebBook. 3-Mercaptopropionic acid. [Link]

-

PubChem. Methyl 3-mercaptopropionate. [Link]

-

PubChem. Ethyl 3-mercaptopropionate. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility Profile of 3-Mercaptopropionic Acid Isopropyl Ester

Introduction: Understanding the Role and Relevance of 3-Mercaptopropionic Acid Isopropyl Ester

This compound, with the chemical formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol , is a bifunctional molecule of significant interest in various fields, including polymer chemistry, materials science, and pharmaceutical development.[1] Its structure, featuring both a thiol (-SH) group and an ester functional group, imparts unique reactivity and physicochemical properties. The thiol moiety offers a site for nucleophilic reactions, antioxidant activity, and metal chelation, while the isopropyl ester group modulates the molecule's polarity and steric hindrance.

A thorough understanding of the solubility profile of this compound is paramount for its effective application. Solubility dictates the choice of reaction media, purification strategies, formulation development, and ultimately, its performance and bioavailability in various systems. This guide provides a comprehensive overview of the predicted solubility of this compound in a range of solvents, an exploration of the key factors governing its solubility, and detailed, field-proven methodologies for its empirical determination.

Predicted Solubility Profile: An Evidence-Based Estimation

The parent molecule, 3-mercaptopropionic acid, is soluble in water and other polar organic solvents.[2] The esterification with isopropanol introduces a non-polar alkyl group, which is expected to decrease its aqueous solubility while increasing its solubility in organic solvents.

Aqueous Solubility: The presence of the polar ester and thiol groups suggests some degree of water solubility. However, the six-carbon backbone and the isopropyl group will limit this. For comparison, the smaller ethyl 3-mercaptopropionate has an estimated water solubility of 6878 mg/L at 25°C.[3] Conversely, the larger 3-mercaptopropionic acid 2-ethylhexyl ester is reported to be insoluble in water.[4] Based on these analogs, the water solubility of this compound is predicted to be low to moderate.

Organic Solvent Solubility: "Like dissolves like" is a foundational principle in predicting solubility. This compound, being a moderately polar organic molecule, is expected to exhibit good solubility in a range of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated due to the ability to engage in hydrogen bonding via the thiol group and dipole-dipole interactions with the ester.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is expected due to favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Limited to moderate solubility is predicted. While the alkyl chain provides some non-polar character, the polar functional groups will hinder extensive dissolution in highly non-polar media.

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of this compound is a multifactorial property governed by the interplay of intermolecular forces, temperature, and the properties of the solvent.

-

Intermolecular Forces: The key interactions at play are hydrogen bonding (with the thiol's hydrogen and the ester's oxygen as acceptors), dipole-dipole forces from the ester group, and London dispersion forces from the alkyl backbone. The balance of these forces with the solvent's own intermolecular interactions determines the extent of dissolution.

-

Temperature: For most solid and liquid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the intermolecular forces in the solute and solvent. This relationship should be experimentally determined for specific applications.

-

pH of Aqueous Solutions: While the ester group is generally stable, the thiol group has a pKa, making it susceptible to deprotonation in basic conditions to form a thiolate. This ionization would significantly increase its solubility in aqueous media. However, at very high pH, hydrolysis of the ester can occur.

-

Solvent Polarity: The polarity of the solvent is a critical determinant. A solvent with a polarity similar to that of this compound will be the most effective at dissolving it.

Data Summary: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Low to Moderate | Balance of polar functional groups and non-polar alkyl chain. |

| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile | High | Favorable dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane | Low to Moderate | Mismatch in polarity with the solute's functional groups. |

Experimental Determination of Solubility: Protocols and Workflows

To obtain precise and reliable solubility data, empirical determination is essential. The "shake-flask" method, as outlined in OECD Guideline 105, is the gold standard for determining the water solubility of chemicals.[5][6][7]

Workflow for Solubility Determination

The general workflow for determining the solubility of this compound involves equilibration of an excess of the ester in the chosen solvent, followed by separation of the undissolved portion and quantification of the dissolved amount.

Caption: General workflow for the experimental determination of solubility.

Detailed Protocol: Shake-Flask Method for Aqueous Solubility (Adapted from OECD 105)

This protocol describes a self-validating system to ensure equilibrium has been reached.

1. Preparation of Test System:

-

Add an excess amount of this compound to three separate flasks containing a known volume of purified water. The excess should be sufficient to form a visible separate phase after equilibration.

-

Seal the flasks to prevent evaporation.

2. Equilibration:

-

Place the flasks in a mechanical shaker or on a magnetic stir plate in a constant temperature bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks for different time intervals to ensure equilibrium is reached. A tiered approach is recommended:

- Flask 1: Agitate for 24 hours.

- Flask 2: Agitate for 48 hours.

- Flask 3: Agitate for 72 hours.

-

After the agitation period, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for phase separation.

3. Sample Collection and Preparation:

-

Carefully withdraw an aliquot from the clear, aqueous phase of each flask, ensuring no undissolved ester is transferred.

-

Centrifuge the aliquots at a controlled temperature to remove any suspended micro-droplets.

4. Analysis:

-

Quantify the concentration of this compound in each aliquot using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

5. Validation of Equilibrium:

-

The solubility is considered to be the mean of the concentrations from the flasks. Equilibrium is confirmed if the concentration values from at least the last two time points (e.g., 48 and 72 hours) are in close agreement (e.g., within ± 5%).

Protocol for Solubility in Organic Solvents

A similar approach can be used for organic solvents, with modifications to the analytical method as needed.

1. Preliminary Test:

-

In a small vial, add a known, small amount (e.g., 10 mg) of this compound.

-

Add the organic solvent dropwise with agitation until the ester is completely dissolved. This provides a rough estimate of solubility.

2. Quantitative Determination:

-

Prepare a saturated solution by adding an excess of the ester to a known volume of the organic solvent in a sealed flask.

-

Equilibrate the mixture at a constant temperature with agitation for a predetermined time (e.g., 24 hours).

-

Separate the undissolved portion by centrifugation or filtration.

-

Quantify the concentration of the dissolved ester in an aliquot of the supernatant using an appropriate analytical technique (e.g., GC, HPLC, or gravimetric analysis after solvent evaporation).

Logical Framework for Solubility Prediction

The decision-making process for predicting and determining the solubility of a novel compound like this compound follows a logical progression.

Caption: Logical framework for solubility profile determination.

Conclusion

While direct experimental data for the solubility of this compound is sparse, a comprehensive profile can be reliably predicted based on its molecular structure and data from analogous compounds. It is anticipated to have low to moderate aqueous solubility and good solubility in a range of polar organic solvents. For drug development and other precise applications, the experimental determination of its solubility using established methods like the shake-flask protocol is crucial. The methodologies and predictive frameworks provided in this guide offer a robust approach for researchers and scientists to understand and utilize the solubility characteristics of this versatile compound.

References

-

Wikipedia. (2023, December 15). 3-Mercaptopropionic acid. Retrieved from [Link]

-